2-chloro-5-fluoro-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide is a compound mentioned in the context of patent literature related to c-Met inhibitors []. C-Met is a receptor tyrosine kinase that plays a role in cell growth, survival, and motility. Its dysregulation is implicated in various cancers. Inhibitors of c-Met are thus of interest as potential anticancer agents.
While the provided literature doesn't explicitly detail the molecular structure analysis of this compound, it can be inferred from its name and context. It contains a [, , ]triazolo[4,3-a]pyridine core, substituted with a 3-methyl-1,2,4-oxadiazol-5-yl group at the 7-position and a 2-chloro-5-fluorobenzamide moiety connected via a methylene linker at the 3-position.
Based on the provided information, the primary application of 2-chloro-5-fluoro-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide appears to be in the field of cancer research, specifically as a potential c-Met inhibitor []. Its use in scientific research could involve:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2